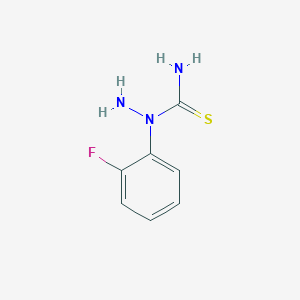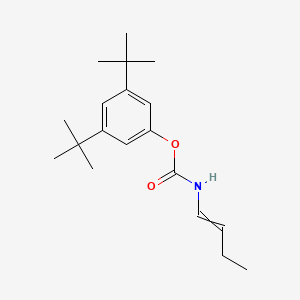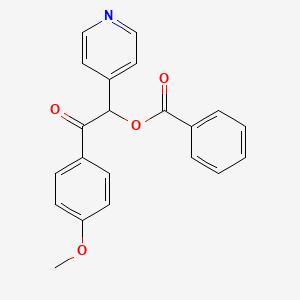
2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate typically involves the reaction of 4-methoxybenzaldehyde with pyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-hydroxy-1-(pyridin-4-yl)ethyl benzoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate
- 2-(4-Methoxyphenyl)-2-hydroxy-1-(pyridin-4-yl)ethyl benzoate
- 2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-3-yl)ethyl benzoate
Uniqueness
2-(4-Methoxyphenyl)-2-oxo-1-(pyridin-4-yl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, carbonyl group, and pyridine ring contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
87532-38-5 |
|---|---|
Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxo-1-pyridin-4-ylethyl] benzoate |
InChI |
InChI=1S/C21H17NO4/c1-25-18-9-7-15(8-10-18)19(23)20(16-11-13-22-14-12-16)26-21(24)17-5-3-2-4-6-17/h2-14,20H,1H3 |
InChI Key |
FHQVXTSOLDLBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


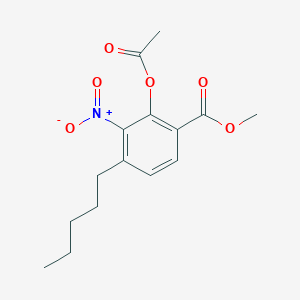
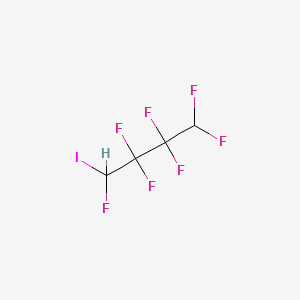
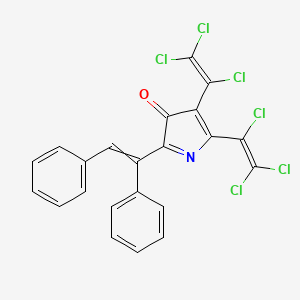
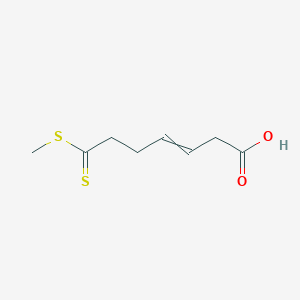
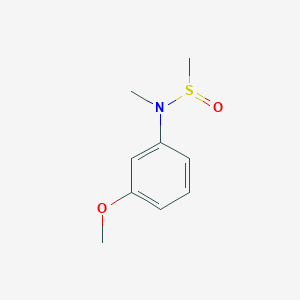
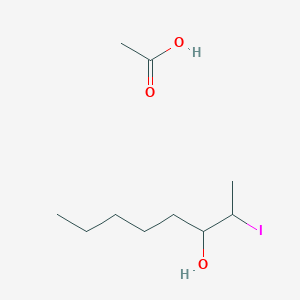
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
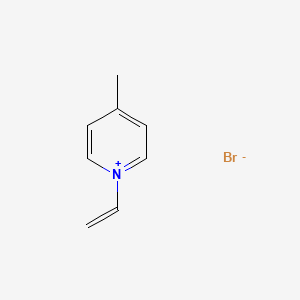
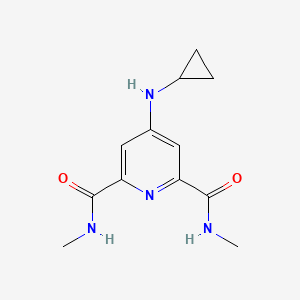
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
